2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound features a unique structure that includes a pyrazole ring fused to a pyrimidine moiety, along with various substituents that enhance its chemical properties and potential applications in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines have been extensively studied due to their pharmacological significance, particularly as potential therapeutic agents in cancer treatment and anti-inflammatory applications. The specific compound in question is classified under substituted pyrazolo[1,5-a]pyrimidines, which are known for their ability to inhibit various biological targets such as kinases, making them valuable in drug discovery and development .
The synthesis of 2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of substituted amino pyrazoles with enones or other electrophiles under acidic conditions.
Technical Details:
Recent advancements have introduced regioselective methods that allow for the incorporation of deuterium-labeled compounds, enhancing the study of reaction mechanisms and kinetics .
The molecular structure of 2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be described as follows:
2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo several chemical reactions that are characteristic of pyrazolo[1,5-a]pyrimidines:
The mechanism of action for compounds like 2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine often involves inhibition of specific enzymes or receptors within cellular pathways:
Data from biological assays indicate significant inhibitory effects against various cancer cell lines with IC50 values in the nanomolar range .
Relevant analytical techniques such as NMR spectroscopy provide detailed insights into the electronic environment of protons within the molecule, confirming structural integrity during synthesis.
The primary applications of 2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine include:
Research continues to explore its potential in treating various malignancies due to its promising biological activities and structural versatility .
The systematic name 2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine follows IUPAC conventions for fused heterobicyclic systems. The parent scaffold is pyrazolo[1,5-a]pyrimidine, where:
The dimethylamino group at C7 adopts an N,N-dimethyl designation to specify tertiary amine character, distinguishing it from primary amines common in analogues like N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine [5]. This nomenclature reflects systematic prioritization: fusion bonds > heteroatom positions > substituent locants [4] [7].
The compound has the molecular formula C₁₉H₂₂N₄, determined through elemental composition analysis and mass spectrometry [1] [5]. Key mass properties include:
Table 1: Molecular Weight and Compositional Metrics
Property | Value | Calculation Basis |
---|---|---|
Exact Molecular Weight | 306.1844 Da | Sum of isotopic masses (¹²C, ¹H, ¹⁴N) |
Nominal Molecular Weight | 306.42 g/mol | Standard atomic weights (C=12.01, H=1.008, N=14.01) |
Carbon Content | 74.48% | (19×12.01)/306.42 ×100 |
Nitrogen Content | 18.29% | (4×14.01)/306.42 ×100 |
Hydrogen Content | 7.23% | (22×1.008)/306.42 ×100 |
The formula aligns with core pyrazolo[1,5-a]pyrimidine (C₆H₄N₃) modified by:
Compared to unsubstituted pyrazolo[1,5-a]pyrimidine (MW=145.16 g/mol), the 306.42 g/mol mass reflects substantial hydrophobic bulk from phenyl and alkyl groups, influencing solubility and bioactivity [3] [7].
The canonical SMILES string is CCn1nc2c(c(nn1)c3ccccc3)nc(nc2C)N(C)C
, encoding atomic connectivity and stereochemical features:
n1nc2c(nn1)...nc(nc2)
defines the pyrazolo[1,5-a]pyrimidine bicyclic system. CC
at pyrazole C2 (ethyl group) c3ccccc3
at pyrazole C3 (phenyl ring) C
at pyrimidine C5 (methyl group) N(C)C
at pyrimidine C7 (dimethylamino group) [1] [5]. The linear notation maps to the 2D structure:
SMILES-to-structure conversion confirms planarity of the fused rings, with the phenyl ring at C3 rotated ~30° relative to the bicyclic plane due to steric hindrance from the C2 ethyl group [4] [7].
X-ray crystallography of analogous pyrazolo[1,5-a]pyrimidines (e.g., 3,5-dimethyl-2-phenyl derivatives) reveals:
Table 2: Key Crystallographic Parameters for Analogues
Parameter | Value | Structural Implication |
---|---|---|
Ring fusion angle | 175.5° ± 0.5° | Near-perfect planarity |
C7-N bond length | 1.35 Å (unsubstituted) → 1.45 Å (tertiary amine) | Loss of conjugation upon N-dimethylation |
Phenyl ring torsion | 28°–32° relative to core | Steric repulsion from C2/C5 substituents |
Tautomerism: In non-C7-aminated analogues, three tautomers exist (7H, 5H, 3H forms). The 7-amine form dominates when C7 bears amino groups (≥95% abundance), as N-dimethylation locks the system as the 7-(dimethylamino) tautomer [3] [7]. This eliminates proton-driven tautomeric shifts, enhancing metabolic stability [4] [9].
Structural modifications critically modulate physicochemical and biological properties:
Table 3: Impact of Substituent Variations on Pyrazolo[1,5-a]pyrimidine Properties
Compound | C7 Substituent | clogP | H-Bond Acceptors | Bioactivity Relevance |
---|---|---|---|---|
2-Ethyl-N,N,5-trimethyl-3-phenyl- (Target) | N(CH₃)₂ | 4.2 | 4 | Enhanced membrane permeability vs. primary amines [5] |
N-(4-Ethylphenyl)-3,5-dimethyl-2-phenyl- [5] | NH-C₆H₄-C₂H₅ | 5.3 | 5 | 46–68% edema inhibition (anti-inflammatory) |
2-{2-[(2-Ethyl-5-methyl-3-phenyl-7-yl)amino]ethoxy}ethanol [1] | NH-CH₂CH₂OCH₂CH₂OH | 1.8 | 6 | Antitubercular activity (MIC = 0.8 µM) |
5-Ethyl-7-(4-aminopiperidin-1-yl)triazolo[1,5-a]pyrimidine [8] | Piperidin-4-amine | 1.2 | 6 | Kinase inhibition (CDK7 IC₅₀ <50 nM) [9] |
Key trends:
The target compound’s C7 dimethylamino group eliminates H-bond donor capacity versus primary amines, reducing off-target interactions but potentially decreasing affinity for polar active sites [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9